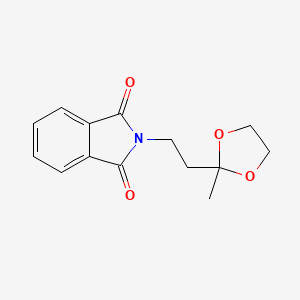

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a dioxolane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly and sustainable synthetic approaches is emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Hydrolysis of the Dioxolane Ring

The 2-methyl-1,3-dioxolane group undergoes acid-catalyzed hydrolysis to yield a diol intermediate. This reaction is critical for deprotecting the diol in synthetic pathways:

Reaction Conditions

-

Reagents : Trifluoroacetic acid (TFA) or aqueous HCl.

-

Solvent : Toluene or methanol.

-

Temperature : 0–25°C.

-

Outcome : Cleavage of the dioxolane to form 2-(2,3-dihydroxypropyl)isoindole-1,3-dione .

Example :

In the synthesis of (S)-glycidyl phthalimide, the dioxolane-protected intermediate is hydrolyzed under acidic conditions to unmask the diol, enabling subsequent functionalization .

Acetylation and Halogenation

The diol intermediate generated from dioxolane hydrolysis can undergo acetylation or halogenation at the hydroxyl groups:

Reaction Pathway

-

Acetylation :

-

Halogenation :

Data Table :

| Step | Reagent | Solvent | Temp. (°C) | Product | Yield |

|---|---|---|---|---|---|

| a | Acetyl bromide | Toluene | 0 → 25 | 2-(2-Acetoxy-3-bromo-propyl) derivative | 81% |

| b | Acetyl chloride | Toluene | 0 → 25 | 2-(2-Acetoxy-3-chloro-propyl) derivative | 75% |

Alkylation and Nucleophilic Substitution

The ethyl linker facilitates alkylation reactions, particularly in the presence of base:

Example Reaction :

-

Substrate : 2-(4-Hydroxy-butyl)-isoindole-1,3-dione.

-

Reagents : Methyl acrylate, methyl iodide.

-

Conditions : MeCN, K₂CO₃, room temperature.

-

Product : Methyl 3-(4-(1,3-dioxoisoindolin-2-yl)butyl)cyclobut-1-enecarboxylate .

Mechanism :

The phthalimide nitrogen acts as a nucleophile, displacing halides or reacting with electrophiles under basic conditions .

Cyclization and Ring-Opening

The dioxolane ring participates in cyclization reactions, particularly in the presence of Lewis acids:

Application :

In organocatalytic hydrogenation, dioxolane-containing phthalimides serve as precursors for iminium intermediates, enabling stereoconvergent reductions of alkenes .

Key Steps :

-

Condensation with imidazolidinone catalysts to form iminium ions.

Ester Hydrolysis

The acetylated derivatives undergo basic hydrolysis to regenerate hydroxyl groups:

Conditions :

-

Reagents : K₂CO₃, NaOH, or LiOH.

-

Solvent : Methanol/THF or dioxane.

-

Outcome : Cleavage of acetate groups to yield diol-phthalimide derivatives .

Example :

Hydrolysis of 2-(2-Acetoxy-3-bromo-propyl)isoindole-1,3-dione with K₂CO₃ in methanol produces 2-(2,3-dihydroxypropyl)isoindole-1,3-dione, a key intermediate for glycidyl ether synthesis .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Medicinal Chemistry

Research indicates that derivatives of isoindoline compounds often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

2. Anticancer Activity

Preliminary studies suggest that 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione may inhibit cancer cell proliferation. For instance, its ability to induce apoptosis in specific cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy .

3. Neuroprotective Effects

There is emerging evidence that compounds containing isoindoline structures may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Studies are ongoing to evaluate the efficacy of this compound in models of neurodegeneration .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

2. Photovoltaic Devices

Research into organic photovoltaic materials has identified isoindoline derivatives as promising candidates due to their electronic properties. The incorporation of this compound into organic solar cells could potentially improve efficiency by enhancing light absorption and charge transport .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethyl-2-methyl-1,3-dioxolan: Similar in structure but differs in the substitution pattern on the dioxolane ring.

N-isoindoline-1,3-dione derivatives: Share the isoindoline nucleus but have different substituents, leading to varied reactivity and applications.

Uniqueness

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is unique due to its specific combination of the isoindoline nucleus and the dioxolane ring, which imparts distinct chemical reactivity and potential for diverse applications in multiple fields .

Biologische Aktivität

2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline nucleus and a dioxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione |

| CAS Number | 84764-41-0 |

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| InChI Key | SSOLGKXKNLNMAT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isoindoline nucleus allows for high-affinity binding to various receptors, influencing pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anticancer properties. For instance, a study evaluated the efficacy of similar compounds against A549 lung adenocarcinoma cells. The results indicated that these compounds inhibited cell viability effectively:

- Cell Viability Assay : The MTT assay revealed IC50 values ranging from 5.0 to 10.0 μM for various derivatives.

In vivo studies using a xenograft model in nude mice showed that treatment with these compounds resulted in reduced tumor sizes compared to control groups. Histopathological analyses confirmed minimal toxicity to normal tissues while effectively suppressing tumor growth .

Neuroprotective Effects

Research has also explored the potential neuroprotective effects of isoindoline derivatives. In models simulating oxidative stress (e.g., H₂O₂-induced cell death), certain compounds demonstrated protective effects on neuronal cells:

- Neuroprotection Assay : Compounds exhibited significant neuroprotection with IC50 values below 10 μM against oxidative stress-induced apoptosis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays measuring cytokine production and inflammatory markers. Preliminary findings suggest that it can reduce levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in activated macrophages.

Study 1: Anticancer Efficacy in A549 Cells

In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of this compound derivatives. The study aimed to assess cell viability and apoptosis rates:

| Treatment Group | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 5 |

| Compound A | 7.5 | 25 |

| Compound B | 5.0 | 40 |

Results indicated that both compounds significantly reduced cell viability and increased apoptosis compared to controls .

Study 2: Neuroprotection in PC12 Cells

Another study focused on the neuroprotective effects of the compound on PC12 neuronal cells subjected to oxidative stress:

| Treatment Group | IC50 (μM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound C | 8.0 | 85 |

| Compound D | 6.5 | 90 |

These findings highlight the potential of these compounds as neuroprotective agents against oxidative damage .

Eigenschaften

IUPAC Name |

2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOLGKXKNLNMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516725 | |

| Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84764-41-0 | |

| Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.